![molecular formula C22H17ClN4O4 B2863297 6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one CAS No. 1112440-60-4](/img/structure/B2863297.png)
6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one
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Description
6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one is a useful research compound. Its molecular formula is C22H17ClN4O4 and its molecular weight is 436.85. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
The structural complexity of this compound suggests potential for antimicrobial activity. Quinazolinone derivatives, which are structurally related, have been shown to possess a broad spectrum of biological activities, including antibacterial and antifungal properties . This compound could be explored for its efficacy against resistant bacterial strains, which is a significant concern in modern medicine.
Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects . This compound could be investigated for its ability to inhibit inflammatory pathways, potentially contributing to treatments for conditions like arthritis or asthma.
Anticancer Applications
Quinazolinones are known to be important scaffolds in cancer treatment drugs . The compound could be studied for its anticancer properties, possibly acting as a lead compound in the development of new chemotherapeutic agents.
Anticonvulsant Effects
The related quinazolinone compounds have shown promise as anticonvulsants . Research into this compound could extend to its potential use in managing seizure disorders, offering an alternative to current antiepileptic drugs.
Sedative-Hypnotic Potential
Research has indicated that certain derivatives of this compound have sedative-hypnotic activity . This suggests that it could be useful in the development of new anxiolytic or sleep-inducing medications.
Antihistaminic Activity
The compound has been evaluated for its antihistaminic activity, which could make it a candidate for allergy treatment, providing relief from symptoms like sneezing, itching, and hives .
properties
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4/c1-30-18-5-3-2-4-17(18)24-19(28)13-27-12-15(8-11-20(27)29)22-25-21(26-31-22)14-6-9-16(23)10-7-14/h2-12H,13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXBXSUHXGTBAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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